![molecular formula C12H17BrO2 B1519362 1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene CAS No. 1006865-32-2](/img/structure/B1519362.png)
1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, and solubility. The molecular weight of “1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene” is not specifically mentioned .Scientific Research Applications
Synthetic Methodologies and Applications
Synthesis of Biologically Active Compounds : A study by Akbaba et al. (2010) demonstrates the total synthesis of a complex natural product starting from a methoxymethyl-substituted aryl methyl ether, highlighting a methodology that could potentially be applied to the synthesis of similar compounds including "1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene" for biological applications Akbaba et al., 2010.
Facile Synthesis of Isoindoles : Kuroda and Kobayashi (2015) developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, utilizing 1-bromo-2-(dialkoxymethyl)benzenes, which could be relevant for the synthesis and study of compounds related to "1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene" Kuroda & Kobayashi, 2015.
Electrochemical Bromination : Kulangiappar et al. (2014) explored the electrochemical bromination of 4-methoxy toluene, which resulted in compounds with brominated side chains. This technique could potentially be adapted for the synthesis or functionalization of "1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene" Kulangiappar et al., 2014.
Selective Radical Cyclization : Esteves et al. (2007) reported the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives, a methodology that might be applicable for creating cyclic structures within similar compounds Esteves et al., 2007.
Conformational Study : Okazaki et al. (1989) conducted a conformational study on a highly crowded benzene derivative, providing insights into the steric effects and conformations that could be relevant for understanding the behavior of "1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene" in various conditions Okazaki et al., 1989.
properties
IUPAC Name |
1-bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10(7-14-2)8-15-9-11-3-5-12(13)6-4-11/h3-6,10H,7-9H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPUBXVEDLEIPS-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)COCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC)COCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670445 | |
Record name | 1-Bromo-4-{[(2S)-3-methoxy-2-methylpropoxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene | |
CAS RN |
1006865-32-2 | |
Record name | 1-Bromo-4-{[(2S)-3-methoxy-2-methylpropoxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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